

Spectroscopic Profile of Methyl 4-methylpicolinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-methylpicolinate

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Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl 4-methylpicolinate** (CAS No: 13509-13-2), a substituted pyridine derivative.^{[1][2]} While experimental spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the key spectral characteristics of this molecule for identification, characterization, and quality control purposes.

The molecular structure of **Methyl 4-methylpicolinate** consists of a pyridine ring substituted with a methyl group at the 4-position and a methyl ester group at the 2-position. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .^[2]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 4-methylpicolinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Doublet (d)	1H	H-6
~7.8	Singlet (s)	1H	H-3
~7.2	Doublet (d)	1H	H-5
~3.9	Singlet (s)	3H	O-CH ₃
~2.4	Singlet (s)	3H	Ar-CH ₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Ester)
~150	C-2
~148	C-6
~147	C-4
~125	C-3
~123	C-5
~52	O-CH ₃
~21	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2990-2850	Medium	Aliphatic C-H Stretch
~1725	Strong	C=O Stretch (Ester)
~1600, ~1560	Medium-Strong	C=C and C=N Ring Stretching
~1450, ~1380	Medium	C-H Bending
~1250	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
151	High	[M] ⁺ (Molecular Ion)
120	High	[M - OCH ₃] ⁺
92	Medium	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as **Methyl 4-methylpicolinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
- ¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to encompass the expected carbon chemical shifts (usually 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
 - Thin Film: If the sample is a non-volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.

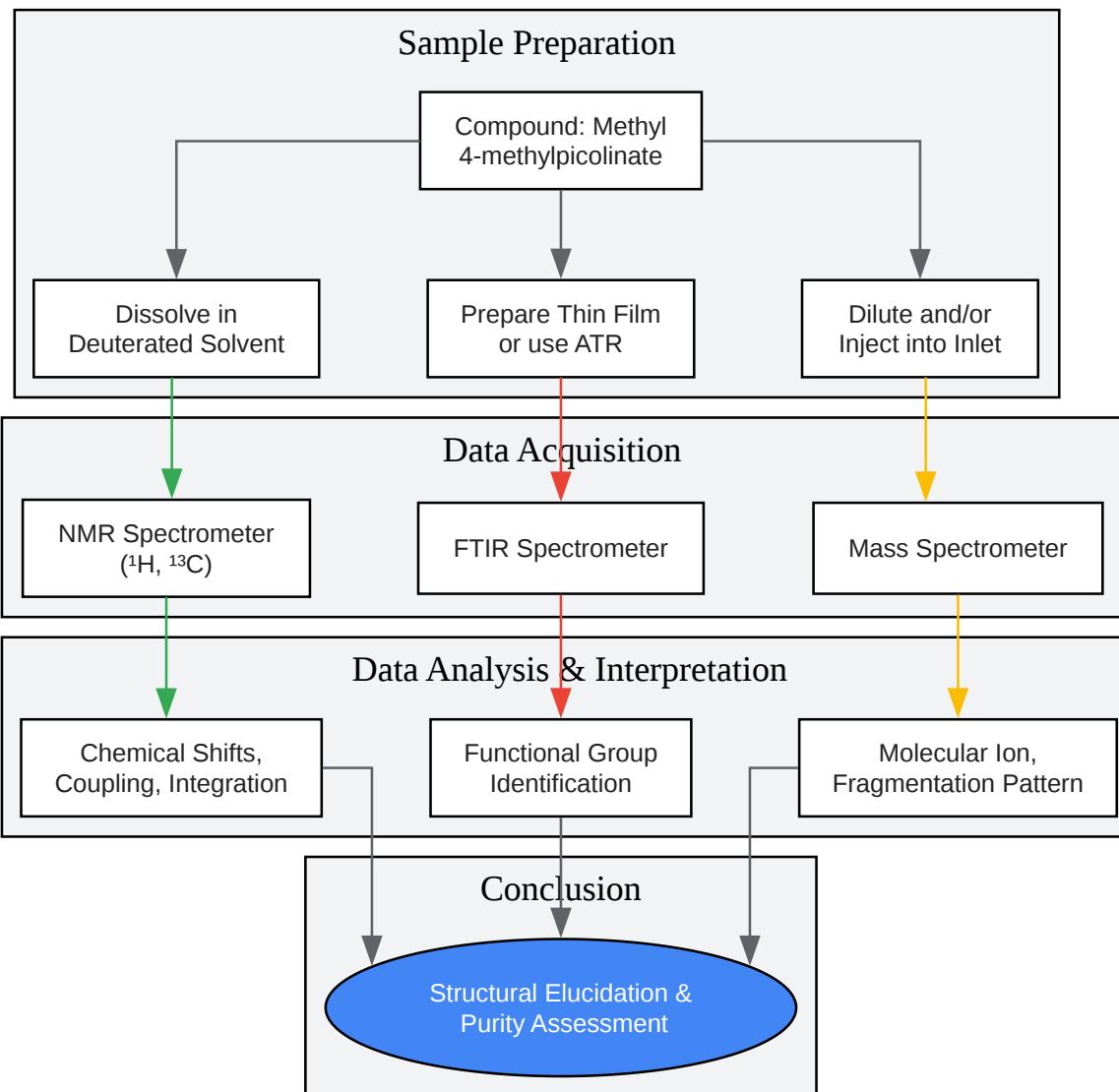
- Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
 - Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common method for volatile and thermally stable small molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance, generating a mass spectrum which is a plot of relative intensity versus m/z .
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 4-methylpicolinate**.

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Caption: Workflow for the spectroscopic analysis of **Methyl 4-methylpicolinate**.

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References

- 1. 13509-13-2 | CAS DataBase [m.chemicalbook.com]
- 2. Methyl 4-methylpicolinate | 13509-13-2 [sigmaaldrich.com]
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